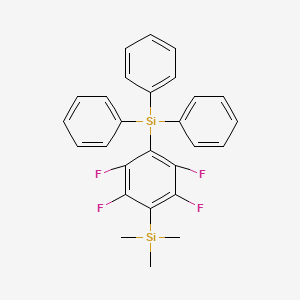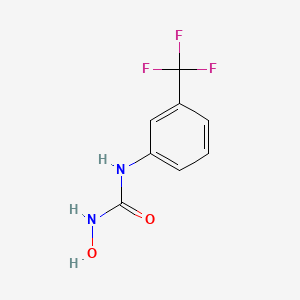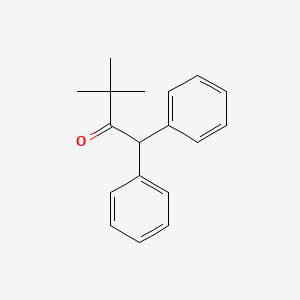![molecular formula C9H14OSi B11958652 [Dimethyl(phenyl)silyl]methanol CAS No. 17881-97-9](/img/structure/B11958652.png)
[Dimethyl(phenyl)silyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dimethyl(phenyl)silyl]methanol, also known as hydroxymethyl-dimethyl-phenyl-silan or phenyl-dimethyl-hydroxymethyl-silan, is a chemical compound with the molecular formula C₉H₁₄OSi and a molecular weight of 166.29 g/mol . This compound is characterized by the presence of a silyl group attached to a methanol moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [dimethyl(phenyl)silyl]methanol typically involves the reaction of dimethyl(phenyl)silyllithium with formaldehyde. The reaction proceeds under controlled conditions to yield the desired product . Another method involves the reaction of dimethyl(phenyl)silyl chloride with methanol in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
[Dimethyl(phenyl)silyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form silyl ethers or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
The major products formed from these reactions include silyl ethers, aldehydes, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
[Dimethyl(phenyl)silyl]methanol finds applications in various fields of scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [dimethyl(phenyl)silyl]methanol involves the interaction of the silyl group with various molecular targets. The silyl group can act as a protecting group for hydroxyl functionalities, preventing unwanted reactions during synthetic processes. The compound’s reactivity is influenced by the electronic and steric effects of the silyl group, which can modulate the reactivity of the attached methanol moiety .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl methanol: Similar structure but with three methyl groups attached to the silicon atom.
Triethylsilyl methanol: Contains three ethyl groups attached to the silicon atom.
Tert-butyldimethylsilyl methanol: Features a tert-butyl group and two methyl groups attached to the silicon atom.
Uniqueness
[Dimethyl(phenyl)silyl]methanol is unique due to the presence of a phenyl group attached to the silicon atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where the phenyl group’s influence is desired .
Propiedades
Número CAS |
17881-97-9 |
|---|---|
Fórmula molecular |
C9H14OSi |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
[dimethyl(phenyl)silyl]methanol |
InChI |
InChI=1S/C9H14OSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
XXCIJQOGSMJYSD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




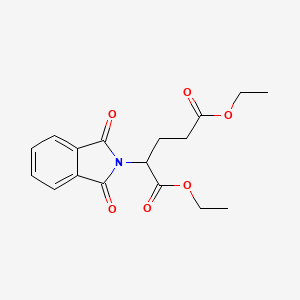

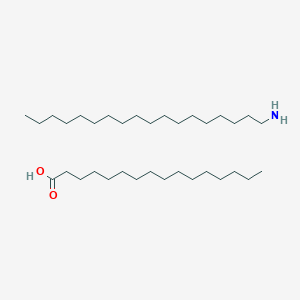

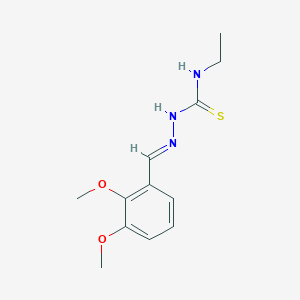
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)

